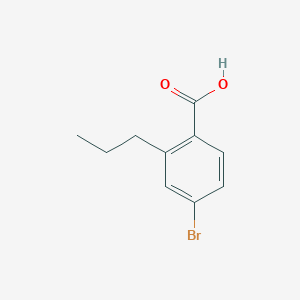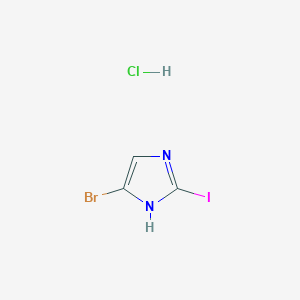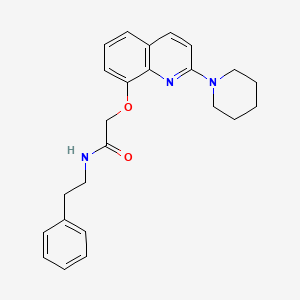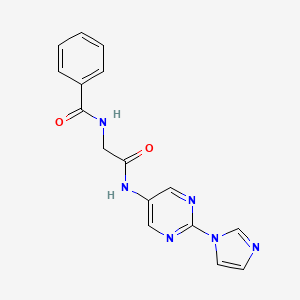
Benzoic acid, 4-bromo-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzoic acid, 4-bromo-2-propyl-” is a chemical compound with the formula C10H11BrO2 . It contains a total of 24 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of “Benzoic acid, 4-bromo-2-propyl-” could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters using a radical approach could be a part of the synthesis process .Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-bromo-2-propyl-” includes a benzoic acid component with a bromine atom attached to the fourth carbon of the benzene ring . The structure also includes a propyl group attached to the second carbon of the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “Benzoic acid, 4-bromo-2-propyl-” could include electrophilic substitution reactions . These reactions typically involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .Physical And Chemical Properties Analysis
“Benzoic acid, 4-bromo-2-propyl-” is a solid compound with a molecular weight of 201.017 . More specific physical and chemical properties such as melting point, solubility, and density were not found in the search results.Aplicaciones Científicas De Investigación
Uses in Food and Environment
4-Bromo-2-propyl benzoic acid, like its parent compound benzoic acid, finds utility across various domains, including as an additive in foods. Benzoic acid and its derivatives, including various salts and esters, serve as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use has led to their distribution in water, soil, and air, highlighting their environmental presence and the potential for human exposure. This review sheds light on the uses, exposure, metabolism, and the controversial effects of benzoic acid derivatives, including 4-bromo-2-propyl benzoic acid (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).
Applications in Polymer Synthesis
4-Bromo-2-propyl benzoic acid has also been utilized in the synthesis of polymers. Specifically, it has been used in the development of ruthenium-based metathesis catalysts for the cyclopolymerization of 1,6-heptadiynes. This process facilitates the creation of block and tristar copolymers, demonstrating the compound's versatility in polymer chemistry and materials science (Martin G. Mayershofer, †. A. Oskar Nuyken, M. Buchmeiser, 2006).
Role in Radiosynthesis
Another innovative application is found in the radiosynthesis of 2-radioiodophloretinic acid, a potential glutamine transporter tracer. 4-Bromo-2-propyl benzoic acid serves as a precursor in the radiosynthesis process, which is enhanced by Cu(I)-assisted nucleophilic non-isotopic exchange reactions. This application underlines the compound's significance in the development of diagnostic and therapeutic agents (J. Mertens, R. Boumon, P. Steegmans, 2001).
Chemical Synthesis and Reactivity
The compound's involvement extends into more fundamental chemical synthesis and reactivity studies. For instance, it has been a key player in the development of new series of compounds containing 1,3,4-thiadiazole units, indicating its utility in creating molecules with potential pharmaceutical applications (H. Azeez, S. Hamad, 2017).
Safety and Hazards
“Benzoic acid, 4-bromo-2-propyl-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Relevant Papers The relevant papers retrieved discuss the use of pinacol boronic esters in organic synthesis , the reactions of benzoic acid with different reagents , and the safety data of "Benzoic acid, 4-bromo-2-propyl-" . These papers provide valuable insights into the properties and potential applications of “Benzoic acid, 4-bromo-2-propyl-”.
Propiedades
IUPAC Name |
4-bromo-2-propylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASGHXKDKHPZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-bromo-2-propyl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Prop-2-ynylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2739407.png)



![1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B2739413.png)

![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)
![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2739421.png)

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)
